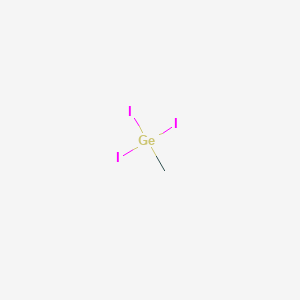
Manganese(II) oxide
Overview
Description
Mechanism of Action
Target of Action
Manganese(II) oxide (MnO) is an inorganic compound that primarily interacts with various biological and environmental targets. It is often involved in oxidation-reduction reactions, serving as a potent oxidizing agent . The primary targets of MnO are the substances susceptible to oxidation, including various organic compounds and certain metal ions .
Mode of Action
This compound undergoes the chemical reactions typical of an ionic oxide . Upon treatment with acids, it converts to the corresponding manganese(II) salt and water . Oxidation of this compound gives manganese(III) oxide . This interaction with its targets leads to changes in the oxidation state of the substances involved, thereby altering their chemical properties .
Biochemical Pathways
The biochemical pathways affected by MnO primarily involve oxidation-reduction reactions. In the environment, MnO participates in the Mn(II) oxidation process, which is often facilitated by microbes . This process results in the production of biogenic manganese oxides (BioMnOx), which are amorphous, rich in defects, and possess large surface areas, resulting in high oxidative reactivity .
Pharmacokinetics
The pharmacokinetics of MnO, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and can vary depending on the route of exposure and other factors. While detailed pharmacokinetic data for MnO is limited, it’s known that manganese compounds can cross the blood-brain barrier
Result of Action
The action of MnO results in the oxidation of target substances, leading to changes in their chemical properties . For instance, the oxidation of this compound results in the formation of manganese(III) oxide . In the environment, the oxidation of Mn(II) by MnO leads to the formation of BioMnOx, which have high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Biochemical Analysis
Biochemical Properties
Manganese(II) oxide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Most natural manganese oxides are produced through the Mn (II) oxidation process driven by microbes . Biogenic manganese oxides (BioMnOx) are usually amorphous and rich in defects and possess large surface areas, resulting in high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Recent work on the mechanism of bacterial Mn (II) oxidation has demonstrated that Mn (III) occurs as an intermediate in the oxidation of Mn (II) to Mn (IV) oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) oxide can be synthesized through several methods:
Reduction of Manganese(IV) oxide: This is commonly done using hydrogen, carbon monoxide, or methane. For example:
Thermal Decomposition of Manganese(II) Carbonate: Heating manganese(II) carbonate in the absence of air produces this compound:
Industrial Production Methods: Industrially, this compound is produced by reducing manganese(IV) oxide with hydrogen at temperatures above 750°C or by heating manganese(II) nitrate to 450°C, which yields a mixture of oxides that can be further reduced .
Chemical Reactions Analysis
Manganese(II) oxide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to manganese(III) oxide:
Reaction with Acids: It reacts with acids to form the corresponding manganese(II) salts and water:
Common reagents used in these reactions include oxygen for oxidation and hydrochloric acid for acid-base reactions. The major products formed are manganese(III) oxide and manganese(II) salts, respectively .
Scientific Research Applications
Manganese(II) oxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for other manganese compounds and as a reagent in various chemical reactions.
Biology and Medicine: this compound nanoparticles are explored for their potential in drug delivery systems and as contrast agents in magnetic resonance imaging.
Industry: It is used in the production of ceramics, glass, and as a component in fertilizers and food additives.
Comparison with Similar Compounds
Manganese(II) oxide can be compared with other manganese oxides such as:
Manganese(III) oxide (Mn2O3): This compound is formed by the oxidation of this compound and has different oxidation states and reactivity.
Manganese dioxide (MnO2): Known for its use in batteries, manganese dioxide has a higher oxidation state and different applications compared to this compound.
Manganese(II,III) oxide (Mn3O4): This mixed-valence oxide has unique magnetic and catalytic properties.
This compound is unique in its stability and resistance to further reduction, making it particularly useful in specific industrial applications .
Properties
IUPAC Name |
oxomanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASIZKWUTCETSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO | |
| Record name | manganese(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.937 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Other Solid; Pellets or Large Crystals, Green solid; [HSDB] Difficult to mix in water; [MSDSonline] | |
| Record name | Manganese oxide (MnO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2555 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in acid; insol in water | |
| Record name | MANGANOUS OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1259 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.37 g/cu cm | |
| Record name | MANGANOUS OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1259 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Green cubic crystals or powder | |
CAS No. |
1344-43-0, 12057-92-0 | |
| Record name | Manganese oxide (MnO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1344-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese oxide (Mn2O7) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12057-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganous oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese oxide (MnO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANOUS OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1259 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1840 °C | |
| Record name | MANGANOUS OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1259 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the molecular formula, weight, and spectroscopic data for Manganese(II) oxide?
A1: this compound has the molecular formula MnO. Its molecular weight is 70.94 g/mol. Spectroscopically, MnO exhibits characteristic peaks in X-ray diffraction corresponding to its cubic crystal structure. [, , ]
Q2: How does the performance and application of this compound vary under different conditions?
A2: MnO's performance is influenced by factors like temperature, pressure, and surrounding chemical environment. For instance, at high temperatures, MnO can undergo sintering, leading to a decrease in surface area and affecting its reactivity. [] Additionally, the presence of other chemical species, such as hydrogen sulfide, can lead to the formation of different manganese compounds like manganese(II) sulfide (MnS). []
Q3: Can you elaborate on the stability of this compound in different environments?
A3: While MnO is relatively stable under ambient conditions, it can react with various substances. For example, in the presence of carbon dioxide (CO2), MnO can transform into manganese(III) oxide (Mn3O4) while releasing carbon monoxide (CO). [] This sensitivity to specific environments highlights the need to carefully consider operating conditions for MnO-based applications.
Q4: What are the catalytic properties of this compound?
A4: MnO has been shown to catalyze a range of reactions. It exhibits activity in the water-gas shift reaction, where it facilitates the conversion of carbon monoxide and water vapor into carbon dioxide and hydrogen. [] MnO also acts as a catalyst in the decomposition of isopropyl alcohol, leading to the production of acetone and propylene. []
Q5: How does this compound's catalytic activity compare to other materials?
A5: When combined with other metal oxides, such as copper oxide, MnO exhibits synergistic effects, enhancing catalytic activity. For instance, in a copper-manganese catalyst system, the interaction between copper and manganese species contributes to the system's high catalytic activity. []
Q6: How is computational chemistry used to study this compound?
A7: Computational techniques like Density Functional Theory (DFT) have been instrumental in predicting the electronic band structure of MnO. [, ] These calculations provide insights into the material's electronic properties, such as its band gap, which are crucial for understanding its behavior in applications like photocatalysis.
Q7: Can simulations predict the effectiveness of this compound in specific applications?
A8: DFT calculations have been used to evaluate the potential of MnO and its alloys as photocatalysts and photoelectrodes. [, ] These studies help assess the material's ability to absorb solar energy and drive chemical reactions, providing valuable guidance for developing efficient solar energy conversion devices.
Q8: Can this compound be recycled or recovered from waste streams?
A9: Research demonstrates the possibility of recovering manganese from spent lithium-ion batteries and utilizing it to produce valuable compounds like manganese(II) perrhenate dihydrate. [] This highlights the potential for sustainable practices involving MnO by incorporating it into a circular economy model.
Q9: What are the environmental implications of using this compound?
A10: While MnO itself is not highly toxic, the processes involved in its production and disposal might raise environmental concerns. [] Therefore, it is crucial to assess the life cycle of MnO-based technologies, ensuring responsible sourcing, waste management, and potential environmental remediation strategies.
Q10: Are there alternative materials that can replace this compound in its various applications?
A11: Depending on the specific application, other transition metal oxides, like those of iron, cobalt, or nickel, may serve as alternatives to MnO. [, ] The choice of material depends on factors such as cost, performance requirements, and desired properties for the specific application.
Q11: What are some of the essential tools and resources used in this compound research?
A12: Research on MnO utilizes a range of techniques, including X-ray diffraction for structural characterization, electron microscopy for morphological analysis, and spectroscopic methods to probe its electronic and chemical properties. [, , ] Computational resources are also essential for theoretical modeling and simulations.
Q12: What are some of the key historical developments in the field of this compound research?
A12: The study of MnO has evolved significantly over time. Early research focused on understanding its fundamental properties and reactivity. More recently, there has been growing interest in exploring its potential in various applications, including catalysis, energy storage, and environmental remediation.
Q13: How does this compound research intersect with other scientific disciplines?
A14: Research on MnO bridges several disciplines, including chemistry, materials science, physics, and environmental science. This interdisciplinary nature fosters collaboration and enables a holistic understanding of the material and its diverse applications. For example, understanding the role of MnO in biological systems, such as its involvement in manganese oxidation by bacteria, requires expertise from both microbiology and geochemistry. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







phosphonium bromide](/img/structure/B73364.png)




![2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide](/img/structure/B73372.png)

![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

